Ethinylestradiol-17-sulfate

Description

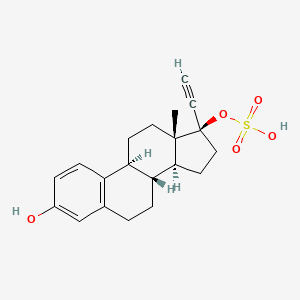

Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O5S/c1-3-20(25-26(22,23)24)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21H,4,6,8-11H2,2H3,(H,22,23,24)/t16-,17-,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKCCDZKVDAGJH-SLHNCBLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)OS(=O)(=O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OS(=O)(=O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873218 | |

| Record name | Ethinylestradiol-17-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75803-36-0 | |

| Record name | Ethinyl estradiol-17-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075803360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethinylestradiol-17-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYNYL ESTRADIOL 17-SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SIU5G557TZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivative Research

Enzymatic Synthesis of Ethinylestradiol Conjugates (e.g., glucuronides, relevant to sulfate (B86663) research)

In biological systems, the conjugation of ethinylestradiol is primarily carried out by phase II metabolizing enzymes, which include sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs). oup.comnih.gov These enzymes catalyze the addition of sulfate or glucuronic acid, respectively, increasing the water solubility of the compound for excretion. nih.govwikipedia.org

Sulfate conjugation is catalyzed by a superfamily of cytosolic SULT enzymes, which transfer a sulfonate group from the donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS). oup.comnih.govportlandpress.com While several SULTs can metabolize ethinylestradiol, SULT1E1 shows a particularly high affinity for sulfating estrogens at the 3-position. nih.govnih.gov Other enzymes like SULT1A1 and SULT1A3 are also involved. drugbank.com

Interestingly, the regioselectivity of enzymatic sulfation can be modulated. Studies with recombinant human SULT2A1 show that it primarily produces the 3-O-sulfate of ethinylestradiol. nih.gov However, when celecoxib (B62257) is introduced, it acts as a heterotropic modulator, inhibiting the formation of the 3-sulfate and dramatically increasing the formation of the 17-sulfate. nih.gov

Glucuronidation represents a parallel conjugation pathway, catalyzed by UGT enzymes. oup.com Unlike sulfation, which predominantly targets the 3-position of estrogens, glucuronidation can occur at either the 3- or 17-hydroxyl group. oup.com For ethinylestradiol, multiple UGT isoforms, including UGT1A1, UGT1A3, UGT1A4, UGT1A9, and UGT2B7, are capable of forming glucuronide conjugates. drugbank.com The study of both sulfation and glucuronidation is essential for a complete understanding of ethinylestradiol metabolism. drugs.com

Table 1: Enzymes Involved in Ethinylestradiol Conjugation

| Conjugation Type | Enzyme Family | Key Isoforms | Primary Site of Conjugation |

|---|---|---|---|

| Sulfation | Sulfotransferases (SULTs) | SULT1E1, SULT1A1, SULT2A1 | 3-OH (major), 17-OH (minor/modulated) nih.govnih.gov |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UGT1A1, UGT1A9, UGT2B7, etc. | 3-OH and 17-OH drugbank.comoup.com |

Research into Radiolabeled Ethinylestradiol-17-sulfate for Tracer Studies

Radiolabeled compounds are indispensable tools in biochemical and pharmaceutical research, particularly for pharmacokinetic studies. The synthesis of radiolabeled this compound, likely incorporating isotopes such as ³H (tritium), ¹⁴C (carbon-14), or ³⁵S (sulfur-35), would enable researchers to trace its metabolic fate in vivo.

In vivo studies using radiolabeled ethinylestradiol have been crucial in determining that a significant fraction of the steroid is metabolized to its sulfate conjugate in the gut wall during first-pass metabolism. nih.gov The synthesis of steroid sulfates using radioactive ³⁵SO₄= is particularly feasible due to the availability of the isotope. capes.gov.br A dicyclohexylcarbodiimide (B1669883) (DCC)-mediated sulfation method is noted as being especially suitable for preparing ³⁵S-labeled steroid sulfates. capes.gov.br

More recent research focuses on developing radiolabeled derivatives of ethinylestradiol for imaging estrogen receptors (ER) in tumors. mdpi.comnih.gov These studies often use isotopes like ¹⁸F or ¹³¹I attached to the ethinylestradiol molecule via a linker for PET or SPECT imaging. mdpi.comnih.gov While these studies focus on derivatives of the parent compound, the methodologies for synthesis and purification are relevant to the potential creation and tracking of radiolabeled sulfate conjugates.

Synthesis of this compound Derivatives for Mechanistic Probes and Ligand Design

Synthesizing derivatives of this compound is a key strategy for probing enzymatic mechanisms and designing new ligands with specific biological activities. This can involve modifying the steroid core or the sulfate group itself.

Research has focused on creating various derivatives of the parent ethinylestradiol molecule to explore structure-activity relationships. These include:

Ester Prodrugs: Various amino acid and organic acid esters have been synthesized to improve drug delivery properties. google.comgoogle.com

Alkylated Derivatives: A series of 17α-derivatives of estradiol (B170435) have been synthesized to act as inhibitors of steroid sulfatase (STS), the enzyme that removes sulfate groups. nih.gov

Click Chemistry Derivatives: The ethynyl (B1212043) group at the 17-position is an ideal handle for copper-catalyzed "click chemistry" to attach various functional groups, such as PEG chains or triazoles, for creating imaging agents or modifying pharmacokinetic properties. mdpi.comnih.gov

These synthetic strategies could be applied to this compound to create novel molecular probes. For example, derivatives could be designed to study the active site of specific sulfotransferases or to create selective inhibitors for steroid sulfatase, which is a therapeutic target in hormone-dependent cancers. nih.govportlandpress.com

Table 2: List of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| Ethinylestradiol | EE |

| This compound | |

| Ethinylestradiol-3-sulfate (B1201503) | |

| 17β-Estradiol | E2 |

| 17β-Estradiol-17-sulfate | |

| Estrone (B1671321) | E1 |

| 3'-phosphoadenosine-5'-phosphosulfate | PAPS |

| Dicyclohexylcarbodiimide | DCC |

| Celecoxib | |

| Sulfur trioxide pyridine | |

| Norgestimate | |

| Desogestrel | |

| Norgestrel | |

| Methandienone | |

| 17α-methyltestosterone | |

| Mestanolone | |

| Oxandrolone |

Biochemical Transformations and Enzymatic Pathways of Ethinylestradiol 17 Sulfate

Enzymatic Hydrolysis and Desulfation by Steroid Sulfatases

Steroid sulfatases (STS), also known as arylsulfatase C, are key enzymes responsible for the hydrolysis of steroid sulfates, converting them back to their biologically active forms. nih.govnih.govoup.com This enzymatic action is a critical step in the local regulation of active steroid hormones in various tissues. nih.govoup.com

Steroid sulfatase facilitates the hydrolysis of ethinylestradiol-17-sulfate, cleaving the sulfate (B86663) group to regenerate the active parent compound, ethinylestradiol. This enzymatic conversion allows this compound to act as a circulating reservoir for ethinylestradiol. Studies in baboons have shown that after administration of ethinylestradiol, its 3-sulfate and 3,17-disulfate are major circulating metabolites. nih.gov The hydrolysis of the sulfate at the 17-position has been observed to occur following oral administration. nih.gov The efficiency of this conversion, however, is noted to be lower than that of natural estrogen sulfates, indicating that the synthetic structure of ethinylestradiol influences enzyme recognition and processing.

In vitro studies have provided insights into the substrate specificity and kinetics of enzymes involved in the metabolism of ethinylestradiol and its sulfates. While sulfotransferase SULT1E1 is primarily responsible for the sulfation of ethinylestradiol at physiological concentrations, other isoforms like SULT1A1 can also conjugate it, albeit with lower efficiency. nih.govnih.gov Interestingly, ethinylestradiol can act as a potent inhibitor of SULT1A1 at nanomolar concentrations, a concentration at which it is not significantly sulfated itself. nih.gov

The kinetics of ethinylestradiol sulfation by SULT1A1 reveal a Km of 700 nM. nih.gov In contrast, the inhibition of SULT1A1 activity by ethinylestradiol occurs with a Ki of 10 nM. nih.gov This suggests a complex interaction where ethinylestradiol can bind to the enzyme in different orientations, one leading to inhibition and another to substrate sulfation at higher concentrations. nih.gov With regards to hydrolysis, studies with recombinant sulfotransferases have shown that SULT2A1 can produce both estradiol-3-sulfate (B1217152) and estradiol-17-sulfate, with Km values of 1.52 µM and 2.95 µM, respectively. ebi.ac.uk

Table 1: Enzyme Kinetic Parameters for Ethinylestradiol and Related Compounds

| Enzyme | Substrate/Inhibitor | Parameter | Value | Source |

|---|---|---|---|---|

| SULT1A1 | Ethinylestradiol (as substrate) | Km | 700 nM | nih.gov |

| SULT1A1 | Ethinylestradiol (as inhibitor) | Ki | 10 nM | nih.gov |

| SULT2A1 | Estradiol (B170435) (for Estradiol-3-sulfate formation) | Km | 1.52 µM | ebi.ac.uk |

| SULT2A1 | Estradiol (for Estradiol-17-sulfate formation) | Km | 2.95 µM | ebi.ac.uk |

Characterization of Sulfatase Activity towards this compound

Oxidative Metabolic Pathways of Ethinylestradiol (from desulfation of this compound)

Following the desulfation of this compound, the resulting ethinylestradiol undergoes extensive oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. pharmgkb.orgpharmgkb.orgnih.gov

Multiple cytochrome P450 isoforms are involved in the hydroxylation of ethinylestradiol, including CYP1A1, CYP1A2, CYP2C9, CYP2C19, and CYP3A4. capes.gov.brnih.gov Among these, CYP3A4 is a major contributor to its oxidative metabolism. nih.govcapes.gov.brnih.gov Studies using human liver microsomes and recombinant P450 isozymes have demonstrated that these enzymes catalyze the hydroxylation of ethinylestradiol, with 2-hydroxy-ethinylestradiol being the primary metabolite formed. nih.govcapes.gov.brnih.gov Inhibition studies with monoclonal antibodies and chemical inhibitors have confirmed the significant roles of CYP3A4 and CYP2C9 in this process. capes.gov.brnih.gov While gestodene, another component of some oral contraceptives, is a potent inhibitor of CYP3A4, the clinical impact of ethinylestradiol on CYP3A4 activity appears to be modest. nih.govnih.gov

The primary oxidative metabolite of ethinylestradiol is 2-hydroxy-ethinylestradiol. capes.gov.brnih.govnih.gov Hydroxylation can also occur at other positions on the steroid ring. drugbank.com These hydroxylated metabolites can then undergo further conjugation reactions. pharmgkb.orgpharmgkb.orgdrugbank.com One such reaction is methylation, catalyzed by catechol-O-methyltransferase, to form methoxy (B1213986) metabolites. drugbank.com These metabolites, in turn, can be further conjugated through sulfation or glucuronidation. drugbank.com Additionally, the reactive catechol estrogen metabolites can be trapped by glutathione (B108866) (GSH), forming GSH adducts as part of the detoxification process. mdpi.com The formation of these various oxidative metabolites and their subsequent conjugates represents a significant pathway for the elimination of ethinylestradiol from the body. nih.gov

Table 2: Major Enzymes and Metabolites in the Oxidative Pathway of Ethinylestradiol

| Enzyme Family | Specific Enzyme(s) | Primary Reaction | Resulting Metabolite(s) | Source |

|---|---|---|---|---|

| Cytochrome P450 | CYP3A4, CYP2C9, CYP1A1, CYP1A2 | Hydroxylation | 2-hydroxy-ethinylestradiol | capes.gov.brnih.gov |

| Catechol-O-methyltransferase | Not specified | Methylation | Methoxy metabolites | drugbank.com |

| Sulfotransferase | SULT1A1, SULT1E1 | Sulfation | Sulfated conjugates | drugbank.com |

| UDP-glucuronosyltransferase | UGT1A1, UGT1A3, UGT1A4, UGT1A9, UGT2B7 | Glucuronidation | Glucuronide conjugates | drugbank.com |

| Glutathione S-transferase | Not specified | Glutathione conjugation | GSH adducts | mdpi.com |

Cytochrome P450-Mediated Hydroxylation (e.g., CYP3A4)

Microbial Biotransformation and Degradation Mechanisms

The environmental fate of ethinylestradiol is of increasing concern, and microbial biotransformation plays a crucial role in its degradation. nih.govnih.gov Various microorganisms, including bacteria and fungi, have been shown to degrade this synthetic estrogen. nih.govnih.govnih.gov

Several bacterial strains, including those from the genera Rhodococcus, Sphingobacterium, Pseudomonas, and Aeromonas, have demonstrated the ability to degrade ethinylestradiol. nih.govmdpi.comresearchgate.net For instance, Rhodococcus rhodochrous was able to completely remove detectable levels of ethinylestradiol within 48 hours in a laboratory setting. nih.gov Some bacteria can co-metabolize ethinylestradiol in the presence of other natural estrogens like 17β-estradiol. nih.gov The degradation pathways can involve oxidation of the C-17 position, hydroxylation, and cleavage of the steroid rings. mdpi.com

Nitrifying bacteria, particularly ammonia-oxidizing bacteria, can also cometabolize ethinylestradiol. eeer.org Fungi, especially ligninolytic fungi, and their extracellular enzymes are also capable of degrading ethinylestradiol. nih.gov Algae, such as Desmodesmus subspicatus, have been shown to bioaccumulate and biotransform ethinylestradiol. researchgate.net The efficiency of microbial degradation can be influenced by environmental conditions, such as the presence of other carbon sources and whether conditions are aerobic or anaerobic. nih.govtandfonline.commdpi.com

Table 3: Microorganisms Involved in Ethinylestradiol Biotransformation

| Microorganism Type | Genus/Species | Degradation Capability | Source |

|---|---|---|---|

| Bacteria | Rhodococcus rhodochrous | Complete removal in 48 hours | nih.gov |

| Bacteria | Aeromonas salmonicida | Efficient degradation (95% in 7-9 days) | mdpi.com |

| Bacteria | Sphingobacterium sp. | Utilizes ethinylestradiol, converting it to estrone (B1671321) | mdpi.com |

| Bacteria | Pseudomonas putida | Can degrade ethinylestradiol | nih.govmdpi.com |

| Bacteria | Ammonia-oxidizing bacteria | Cometabolism during ammonia (B1221849) oxidation | eeer.org |

| Fungi | Ligninolytic fungi | Degradation via extracellular enzymes | nih.gov |

| Algae | Desmodesmus subspicatus | Bioaccumulation and biotransformation | researchgate.net |

Aerobic Degradation Pathways in Environmental Systems

Aerobic conditions generally facilitate more efficient degradation of ethinylestradiol compared to anaerobic environments. core.ac.uk Studies have demonstrated that under aerobic conditions, over 90% of ethinylestradiol can be degraded within a few days in river water-sediment and groundwater-aquifer material. nih.gov The initial step in the aerobic biodegradation of ethinylestradiol often involves the oxidation of the C-17 hydroxyl group to form a ketone, resulting in the metabolite estrone (E1). mdpi.com This is followed by further degradation, which can involve the cleavage of the steroid rings. mdpi.com

Role of Specific Bacterial Consortia (e.g., Rhodococcus, Sphingobacterium)

Specific bacterial consortia have been identified as key players in the aerobic degradation of ethinylestradiol. Strains of Rhodococcus and Sphingobacterium have shown significant capabilities in breaking down this synthetic estrogen. researchgate.net

Rhodococcus : Several species within the Rhodococcus genus, including Rhodococcus zopfii and Rhodococcus equi, isolated from activated sludge, have demonstrated the ability to degrade ethinylestradiol. core.ac.ukresearchgate.netasm.org One strain, R. zopfii Y50158, was able to completely remove 100 mg/L of ethinylestradiol within 24 hours. core.ac.ukresearchgate.netasm.org Other studies have shown that various Rhodococcus strains can achieve removal efficiencies ranging from 38% to 100% over several days. core.ac.uk The degradation pathway in Rhodococcus equi ATCC13557 has been suggested to involve the conversion of 17β-estradiol (a related estrogen) to estrone, with several genes homologous to those in other estrogen-degrading bacteria being identified. nih.gov

Sphingobacterium : Sphingobacterium sp. JCR5 is another bacterium known for its ability to degrade ethinylestradiol, utilizing it as a sole source of carbon and energy. core.ac.ukresearchgate.net This strain can metabolize up to 87% of an initial 30 mg/L concentration of ethinylestradiol within 10 days. researchgate.net The degradation pathway by Sphingobacterium sp. JCR5 involves an initial oxidation to estrone, followed by cleavage of the B-ring of the steroid structure. mdpi.comnih.gov

The table below summarizes the degradation capabilities of selected bacterial strains.

| Bacterial Strain | Compound Degraded | Concentration | Degradation Efficiency | Time | Reference |

| Rhodococcus zopfii Y50158 | Ethinylestradiol | 100 mg/L | 100% | 24 hours | core.ac.ukresearchgate.net |

| Rhodococcus rhodochrous | Ethinylestradiol | Not specified | 100% | 48 hours | core.ac.uk |

| Rhodococcus genera (various) | Ethinylestradiol | Not specified | 38-61% | 12 days | core.ac.uk |

| Sphingobacterium sp. JCR5 | Ethinylestradiol | 30 mg/L | 87% | 10 days | core.ac.ukresearchgate.net |

| Aeromonas salmonicida MLN-TP7 | Ethinylestradiol | 9 mg/L | 95 ± 8% | 7-9 days | mdpi.com |

Fungal and Algal Contributions to Biotransformation

Fungi and algae also contribute to the biotransformation of ethinylestradiol in environmental systems.

Fungi : Ligninolytic fungi, such as Trametes versicolor, are effective in degrading ethinylestradiol, primarily through the action of extracellular enzymes like laccase and peroxidases. nih.govmdpi.com The laccase enzyme from T. versicolor has demonstrated excellent removal efficiency for ethinylestradiol. core.ac.uk The degradation mechanism is believed to involve the formation of phenoxy radicals from the phenolic structure of ethinylestradiol. core.ac.ukmdpi.com The marine-derived fungus Penicillium oxalicum has also been shown to biotransform ethinylestradiol, producing hydroxylated products. frontiersin.org

Algae : Microalgae can remove ethinylestradiol through both biodegradation and biosorption. core.ac.uk Species like Selenastrum capricornutum and Chlamydomonas reinhardtii have been studied for their ability to degrade ethinylestradiol, with removal efficiencies ranging from 60% to 95% depending on the conditions. core.ac.uk The biotransformation in algae is thought to involve enzymes such as peroxidases and cytochrome P450. mdpi.com

The following table highlights the role of fungi and algae in ethinylestradiol removal.

| Organism | Type | Key Enzymes/Mechanisms | Removal Efficiency | Reference |

| Trametes versicolor | Fungus | Laccase, Peroxidases | High | core.ac.ukmdpi.com |

| Penicillium oxalicum | Fungus | Phenol oxidases, Monooxygenases | ~100% conversion | frontiersin.org |

| Selenastrum capricornutum | Alga | Biodegradation, Biosorption | 60-95% | core.ac.uk |

| Chlamydomonas reinhardtii | Alga | Biodegradation, Biosorption | Up to 100% | core.ac.uk |

Anaerobic Degradation Processes

The degradation of ethinylestradiol under anaerobic conditions is significantly slower and less efficient than under aerobic conditions. core.ac.uk Some studies have reported that the half-life of ethinylestradiol under anaerobic conditions can exceed 1,000 days. core.ac.uknih.govoup.com In some cases, no significant degradation was observed over long incubation periods of more than three years. core.ac.ukpsu.edu

Cometabolic Degradation Research

Cometabolism, the transformation of a compound by a microorganism that is unable to use it as a source of energy or nutrients, is a significant pathway for ethinylestradiol degradation. nih.gov This process is often facilitated by bacteria that metabolize other, more readily available substrates.

Heterotrophic Bacteria : Heterotrophic bacteria in activated sludge can biodegrade ethinylestradiol while growing on other organic substrates present in wastewater. researchgate.net Six bacterial strains belonging to the α, β, and γ-Proteobacteria were isolated from compost and found to cometabolize ethinylestradiol while metabolizing natural estrogens like estrone (E1), 17β-estradiol (E2), and estriol (B74026) (E3). nih.gov These strains were able to degrade initial concentrations of 0.6 µg/L of ethinylestradiol down to 85 ng/L in four days. nih.gov

Ammonia-Oxidizing Bacteria (AOB) : Autotrophic ammonia-oxidizing bacteria play a role in the cometabolic degradation of estrogens. nih.gov The enzyme ammonia monooxygenase (AMO), which is involved in nitrification, can also oxidize ethinylestradiol. core.ac.ukeeer.org The rate of ethinylestradiol biotransformation has been shown to be dependent on the rate of ammonia oxidation, with higher ammonia availability leading to increased degradation of ethinylestradiol. eeer.org

Identification of Microbial Transformation Products

The identification of transformation products is crucial for understanding the degradation pathways of ethinylestradiol. High-resolution mass spectrometry is a key tool for identifying these metabolites. nih.govnih.gov

Under aerobic conditions, the initial transformation product is often estrone, formed by the oxidation of the C-17 hydroxyl group. mdpi.com Further degradation can lead to the cleavage of the steroid rings, resulting in the formation of compounds such as 2-hydroxy-2,4-dienevaleric acid and 2-hydroxy-2,4-diene-1,6-dioic acid. core.ac.ukmdpi.com In some cases, hydroxylation of the aromatic A-ring has been observed. mdpi.com

In fungal transformations, hydroxylated products of ethinylestradiol have been identified. frontiersin.org Electrochemical degradation studies, which can mimic oxidative enzymatic processes, have shown the formation of hydroxylated and halogenated transformation products, as well as ring-opening products, indicating the oxidation of the phenolic A-ring. nih.govkuleuven.be

The table below lists some of the identified microbial transformation products of ethinylestradiol.

| Transformation Product | Parent Compound | Degradation Condition | Transforming Organism/Process | Reference |

| Estrone (E1) | Ethinylestradiol | Aerobic | Sphingobacterium sp. JCR5 | mdpi.com |

| 2-hydroxy-2,4-dienevaleric acid | Ethinylestradiol | Aerobic | Sphingobacterium sp. JCR5 | core.ac.ukmdpi.com |

| 2-hydroxy-2,4-diene-1,6-dioic acid | Ethinylestradiol | Aerobic | Sphingobacterium sp. JCR5 | core.ac.ukmdpi.com |

| Hydroxylated products | Ethinylestradiol | Aerobic | Penicillium oxalicum | frontiersin.org |

Environmental Occurrence, Fate, and Transport Research

Detection and Quantification in Environmental Compartments

The detection of ethinylestradiol-17-sulfate in the environment is complex. As a conjugate, it can be converted back to its more potent parent compound, 17α-ethinylestradiol (EE2), by microbial activity in wastewater treatment plants (WWTPs) and in natural systems. agriscigroup.usmdpi.comcore.ac.uk This deconjugation means that while the sulfate (B86663) form is excreted, it is often the parent EE2 that is ultimately detected and measured in environmental samples.

This compound, along with glucuronide conjugates, represents the primary forms in which EE2 is excreted by humans and enters the sewage system. agriscigroup.uscore.ac.uk However, conventional wastewater treatment processes are often ineffective at completely removing these compounds and can facilitate their conversion back to the active EE2 form. pjoes.compsu.edu As a result, wastewater effluents become a significant source of estrogenic compounds in the aquatic environment. agriscigroup.usacs.org

Studies have consistently detected the parent compound, EE2, in wastewater effluents and surface waters globally, with concentrations typically in the low nanogram per liter (ng/L) range. acs.orgnih.govresearchgate.net For instance, analyses of sewage effluent have found EE2 concentrations ranging from 65 ng/L to 187 ng/L. nih.gov In surface waters, concentrations are generally lower but can still be detected, with one study finding a level of 43 ng/L. nih.gov The presence of the sulfated conjugate is often inferred as a precursor to the detected EE2, though direct quantification of this compound in these matrices is less commonly reported.

Table 1: Reported Environmental Concentrations of 17α-ethinylestradiol (EE2) This table reflects concentrations of the parent compound, which is the focus of most environmental monitoring studies.

| Environmental Compartment | Location/Study Context | Concentration Range (ng/L or ng/g) | Reference |

|---|---|---|---|

| Sewage Effluent | General | 65 - 187 ng/L | nih.gov |

| Surface Water | General | 0.11 - 43 ng/L | nih.gov |

| River Water (Kielce) | HPLC Method | 3.1 - 50 ng/L | pjoes.com |

| Sediment (Yangtze River Estuary) | Dry Season | 0.06 - 0.72 ng/g | nih.govresearchgate.net |

| Sediment (Various Rivers) | General | 4.32 - 184 ng/g | nih.gov |

Due to its chemical properties, 17α-ethinylestradiol has a tendency to sorb to organic matter and accumulate in solid environmental matrices like sediment and soil. researchgate.netcapes.gov.br This process, known as sorption, influences its transport and bioavailability in aquatic systems. Laboratory studies have shown that EE2 binds more strongly to sediments than its natural counterpart, 17β-estradiol. capes.gov.br

Distribution coefficients (Kd), which measure the tendency of a chemical to partition between solid and water phases, have been determined for EE2. For bed sediments, Kd values range from 8 to 121 L/kg, while for suspended sediments, they range from 19 to 260 L/kg. capes.gov.br Higher sorption is associated with sediments that have smaller particle sizes and higher organic carbon content. capes.gov.br

Presence in Wastewater Effluents and Surface Waters

Environmental Degradation Kinetics and Pathways

The persistence of estrogenic compounds in the environment is determined by their degradation rates under various conditions. For ethinylestradiol and its conjugates, key degradation pathways include photodegradation, oxidative processes, and microbial action.

Photodegradation, the breakdown of compounds by light, is a significant pathway for the removal of EE2 in sunlit surface waters. Studies have shown that EE2 can be broken down by direct exposure to simulated solar radiation. nih.gov The process follows first-order kinetics, with one study reporting a degradation half-life of 22.8 hours in purified water. nih.gov

The rate of photodegradation can be significantly influenced by other substances present in the water.

Nitrate (B79036): The presence of nitrate can accelerate the photodegradation of EE2. In one experiment, the removal rate of EE2 increased from 9% in pure water to 85% in a 2.0 mM nitrate solution, primarily due to the formation of hydroxyl radicals (HO•). eeer.org

Humic Substances: Humic and fulvic acids, components of dissolved organic matter, act as photosensitizers, increasing the rate of degradation. The half-life of EE2 can decrease from 46 hours (direct photodegradation) to as low as 2.1 hours in the presence of fulvic acids. nih.gov

The primary products of photodegradation are typically monohydroxy, dihydroxy, and dehydrogenated derivatives where the core steroidal structure remains intact. nih.gov

Table 2: Photodegradation Half-life of 17α-ethinylestradiol (EE2) under Various Conditions

| Condition | Half-life (t½) | Kinetic Constant (k) | Reference |

|---|---|---|---|

| Purified Water (Photolysis) | 22.8 hours | 0.0303 h⁻¹ | nih.gov |

| Water with Sea Salt & Increased Temp. | 17.1 hours | - | nih.gov |

| Presence of Humic Acids | 6.4 hours | - | nih.gov |

| Presence of Fulvic Acids | 2.1 hours | - | nih.gov |

Oxidative processes, both natural and engineered, are effective at transforming EE2. Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals (HO•) and sulfate radicals (SO₄•⁻), are particularly promising for water treatment. mdpi.compreprints.org

In laboratory settings, the addition of an oxidative agent like hydrogen peroxide can dramatically accelerate EE2 degradation. One study demonstrated that under oxidative conditions combined with higher temperature, the degradation half-life of EE2 was reduced to just 1.1 hours. nih.gov Unlike simple photodegradation, strong oxidation can lead to the breakdown of the steroid's fundamental structure. nih.gov Oxidants commonly used in wastewater treatment, such as chlorine, ozone, and ferrate, have been shown to rapidly transform EE2, significantly reducing its estrogenic activity. acs.org The initial transformation products from these oxidative treatments exhibit substantially lower estrogenic activity than the parent compound. acs.org

Studies investigating the natural degradation of 17α-ethinylestradiol have also considered its stability under various temperature conditions, often in conjunction with other factors like light and oxidation. Research indicates that temperature can influence the rate of degradation. For example, a photodegradation study found that an increase in temperature, combined with the presence of sea salt, reduced the degradation half-life of EE2 from 22.8 hours to 17.1 hours. nih.gov In another study, combining an oxidative agent with a higher temperature resulted in a significant acceleration of the degradation rate, reducing the half-life to 1.1 hours, compared to much slower degradation from oxidation at lower temperatures. nih.gov These findings suggest that while EE2 is relatively stable, its persistence in the environment can be decreased under warmer conditions, particularly when other degradation-promoting factors are present.

Oxidative Degradation in Aquatic Environments

Sorption and Desorption Dynamics in Environmental Media

Specific research on the sorption and desorption dynamics of this compound in environmental media is not available in the reviewed literature. While studies on the parent compound EE2 are plentiful, data for its sulfated form is absent.

There is no specific information available regarding the adsorption of this compound to organic and particulate matter. Research on analogous compounds like 17β-estradiol-17-sulfate shows that soil organic carbon content plays a significant role in its dissipation from the aqueous phase, with irreversible sorption being a predominant process. ndsu.edu Studies on EE2 have extensively detailed its strong sorption to sludge, soil, and sediment, a process largely governed by the organic matter content. nih.govbioline.org.br

Data on how environmental factors like pH, temperature, and ionic strength influence the sorption of this compound are not found in the existing literature. For the parent compound EE2, factors such as pH can influence sorption, with an increase in pH potentially decreasing adsorption due to electrostatic repulsion. nih.gov Temperature has also been shown to affect EE2 sorption, with some studies indicating an inverse relationship. researchgate.net

Adsorption to Organic Matter and Particulate Matter

Transport Mechanisms and Environmental Dispersion

Detailed studies on the transport mechanisms and environmental dispersion of this compound are not available.

The mobility of this compound in aquatic and terrestrial systems has not been specifically characterized. It is known that sulfated conjugates of other estrogens are generally more water-soluble and thus more mobile than their parent compounds. nih.gov For example, estrone-sulfate is less retarded in soil columns compared to free estrogens. nih.gov This suggests that this compound might also exhibit higher mobility, but empirical data is lacking.

Advanced Analytical Strategies for Environmental and Biological Matrices

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analysis of Ethinylestradiol-17-sulfate, providing the necessary separation from matrix components and other related estrogenic compounds. The choice of technique often depends on the required sensitivity, the complexity of the sample matrix, and whether the analysis targets the intact conjugate or the deconjugated active form. mst.dk

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for the determination of this compound and other steroid conjugates in various matrices. dphen1.comnih.gov This technique offers high sensitivity and selectivity, allowing for the direct analysis of the sulfate (B86663) conjugate without the need for a deconjugation step. mst.dkmst.dk

Researchers have developed robust and sensitive methods using Ultra-High Performance Liquid Chromatography (UHPLC) coupled to MS/MS for the reliable identification and quantification of estrogens and their conjugates in surface waters. psu.edursc.orgrsc.org These methods often employ a pre-concentration step, such as solid-phase extraction, to achieve very low limits of detection (LODs), in the range of nanograms per liter (ng/L). psu.edursc.orgrsc.orgresearchgate.net For instance, a method was validated for 17α-ethinylestradiol (EE2) with an LOD of 0.02 ng/L in surface water. rsc.orgrsc.orgresearchgate.net The use of isotope-labeled internal standards is crucial for accurate quantification, compensating for matrix effects and variations in instrument response. psu.edursc.org

Table 1: LC-MS/MS Methods for the Analysis of Ethinylestradiol and Related Compounds

| Analyte(s) | Matrix | Chromatographic System | Detection | LOD/LOQ | Reference |

|---|---|---|---|---|---|

| Ethinylestradiol (EE2), Estradiol (B170435) (E2), and their sulfate conjugates | Surface Water | UHPLC | (ESI)MS/MS | LOD for EE2: 0.02 ng/L | psu.edursc.orgrsc.org |

| Ethinylestradiol (EE2) and Levonorgestrel (B1675169) | Human Plasma | Kinetex C18 column | Electrospray positive ionization MS/MS | Linear range for EE2: 4.00–500 pg/mL | nih.gov |

| Ethinylestradiol (EE2) | Human Plasma | ACQUITY UPLC with Xevo TQ-S | MS/MS | LLOQ: 1 pg/mL | waters.com |

| Estrone-3-sulfate and other steroid hormones | Wastewater | LC | MS/MS | LOD for Ethinylestradiol: 0.2 ng/L | nih.gov |

High-Performance Liquid Chromatography (HPLC) coupled with various advanced detectors is another powerful tool for the analysis of this compound and its parent compounds. While UV detection is sometimes used, its sensitivity and selectivity can be limited for trace environmental analysis. mst.dkwho.int Fluorescence detection offers improved sensitivity for certain compounds, like ethinylestradiol, after appropriate derivatization. researchgate.net

For instance, an HPLC method with fluorescence detection was developed for the simultaneous determination of ethinylestradiol and levonorgestrel in pharmaceutical tablets. researchgate.net Ethinylestradiol was detected with an excitation wavelength of 285 nm and an emission wavelength of 310 nm, demonstrating significantly higher sensitivity compared to UV detection. researchgate.net In another study, HPLC with UV detection at 281 nm was used to determine several estrogens, including ethinylestradiol, in effluent samples after solid-phase extraction, achieving a detection limit of 1.12 μg/L for ethinylestradiol. ambi-agua.net

The choice of chromatographic conditions, such as the column type and mobile phase composition, is critical for achieving the desired separation and resolution of the analytes from interfering matrix components. researchgate.netlcms.cz Reversed-phase columns, like C18, are commonly employed for the separation of these steroid hormones. researchgate.netlcms.cz

Table 2: HPLC Methods for the Analysis of Ethinylestradiol

| Analyte(s) | Matrix | Column | Mobile Phase | Detection | LOD/LOQ | Reference |

|---|---|---|---|---|---|---|

| Ethinylestradiol and Levonorgestrel | Tablets | Purospher® STAR RP-18e | 47% Acetonitrile: 53% Water | UV/Fluorescence (Ex: 285 nm, Em: 310 nm for EE) | Not specified | researchgate.net |

| Ethinylestradiol and Gestodene | Formulations | Not specified | Not specified | RP-HPLC | LOD for Ethinylestradiol: 1.399 µg/ml | innovareacademics.in |

| Ethinylestradiol and other estrogens | Effluent | C18 | 50% ACN: H2O pH 3.0 | UV (281 nm) | LOD for Ethinylestradiol: 1.12 µg/L | ambi-agua.net |

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of steroid hormones in environmental and biological samples. researchgate.net However, due to the low volatility and polar nature of compounds like this compound and its parent molecule, a derivatization step is typically required to make them amenable to GC analysis. mst.dkresearchgate.netresearchgate.net This process involves chemically modifying the analyte to increase its volatility and thermal stability. mst.dk

Common derivatization agents include silylating agents like bis-(trimethylsilyl)-trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). mst.dk Following derivatization, the analytes can be effectively separated and quantified using GC-MS or tandem GC-MS (GC-MS/MS) for enhanced selectivity. mst.dkvliz.be

GC-MS methods have been successfully applied to determine ethinylestradiol in various matrices, including water, sediment, and even cattle hair. researchgate.netdphen1.com For instance, a GC-MS/MS method was developed for the detection of 17α-ethinylestradiol in cattle hair, achieving a detection limit of 0.52 ng/g. researchgate.net In another study, a GC-MS method was developed for the simultaneous quantification of ethinylestradiol and drospirenone (B1670955) in contraceptive formulations without a derivatization step, though this is less common for trace analysis in complex matrices. nih.gov

Table 3: GC-MS Methods for the Analysis of Ethinylestradiol

| Analyte(s) | Matrix | Extraction/Derivatization | Detection | LOD/LOQ | Reference |

|---|---|---|---|---|---|

| 17α-ethinylestradiol | Cattle Hair | Alkaline digestion, diphasic dialysis | GC-MS/MS | LOD: 0.52 ng/g | researchgate.net |

| 17α-ethinylestradiol and other EDCs | River Sediments | Microwave-assisted extraction, derivatization | GC-MS | Recovery > 61% at 5 ng/g | dphen1.com |

| Ethinylestradiol and Drospirenone | Contraceptive Formulations | Ultrasound-assisted extraction (no derivatization) | GC-MS | LOD for EE: 0.25 µg/mL | nih.gov |

| Hormones and other emerging contaminants | Groundwater | Ultrasound-assisted emulsification microextraction with in-matrix derivatization | GC-MS | LODs ranging from 0.01 to 5.9 ng/L | mdpi.com |

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

Sample Preparation and Enrichment Methodologies

Effective sample preparation is a critical prerequisite for the successful analysis of this compound in environmental and biological matrices. The primary goals are to isolate the analyte from the complex sample matrix, remove interfering substances, and concentrate the analyte to a level detectable by the analytical instrument. waters.commst.dk

Solid-phase extraction (SPE) is the most widely used technique for the extraction and pre-concentration of this compound and related compounds from aqueous samples. dphen1.comresearchgate.netresearchgate.net It involves passing the liquid sample through a cartridge containing a solid sorbent material that retains the analytes of interest. The analytes are then eluted with a small volume of an organic solvent. gov.bc.ca

A variety of sorbent materials are available, with C18 (a reversed-phase silica-based sorbent) being commonly used for the extraction of steroid estrogens. ambi-agua.netgov.bc.ca Polymeric sorbents, such as Oasis HLB, are also frequently employed due to their high capacity and ability to retain a wide range of compounds. psu.edursc.orgrsc.org The efficiency of the SPE process is influenced by several factors, including the type of sorbent, sample pH, and the composition of the elution solvent. researchgate.net Researchers have developed and validated SPE methods coupled with LC-MS/MS that achieve high recovery rates (>83%) for estrogens in wastewater samples. nih.gov

Solid-phase microextraction (SPME) is a solvent-free alternative to traditional SPE. It utilizes a fused-silica fiber coated with a polymeric stationary phase to extract analytes from a sample. While less common for this specific compound, it offers advantages in terms of simplicity and reduced solvent consumption.

For solid matrices such as sediments and sludge, more rigorous extraction techniques are required to release the analytes from the sample matrix. Microwave-assisted extraction (MAE) and accelerated solvent extraction (ASE), also known as pressurized liquid extraction (PLE), are two such advanced methods. nih.govdphen1.com

MAE utilizes microwave energy to heat the extraction solvent, which accelerates the extraction process. dphen1.comanton-paar.com This technique has been successfully applied to the simultaneous extraction of various endocrine-disrupting chemicals, including ethinylestradiol, from river sediments. dphen1.com By optimizing parameters such as the extraction solvent, temperature, and time, high recoveries (>74%) can be achieved. dphen1.com MAE offers significant advantages over traditional methods like Soxhlet extraction, including shorter extraction times and reduced solvent consumption. anton-paar.commdpi.com

ASE/PLE uses elevated temperatures and pressures to increase the efficiency of the extraction process. This allows for faster extractions with less solvent compared to conventional techniques. Both MAE and ASE are powerful tools for the analysis of this compound in solid environmental samples. nih.gov

Derivatization Strategies for Enhanced Sensitivity and Selectivity

Direct analysis of ethinylestradiol and its sulfate conjugates can be challenging, particularly in gas chromatography (GC) due to their low volatility and thermal instability. In liquid chromatography-mass spectrometry (LC-MS), derivatization can significantly enhance ionization efficiency, leading to improved sensitivity. oup.comsigmaaldrich.com

Derivatization is a chemical modification process that converts an analyte into a product with improved analytical properties. For estrogens like ethinylestradiol, this typically involves targeting the hydroxyl (-OH) groups on the steroid ring. mst.dk In GC-MS analysis, silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used to create more volatile and thermally stable trimethylsilyl (B98337) or t-butyldimethylsilyl derivatives, respectively. mst.dkresearchgate.net Another agent, heptafluorobutyric anhydride (B1165640) (HFBA), is also utilized to improve stability and sensitivity. mst.dkresearchgate.net

For LC-MS applications, especially when using electrospray ionization (ESI), derivatization aims to introduce a readily ionizable group to the molecule. Dansyl chloride is a widely used reagent that reacts with the phenolic hydroxyl group of ethinylestradiol to form a dansylated derivative. oup.comnih.govresearchgate.net This derivatization significantly enhances the signal in positive ESI mode, allowing for much lower detection limits. nih.govresearchgate.net The reaction with dansyl chloride is often carried out in a basic medium, such as a sodium bicarbonate solution, and may require incubation at an elevated temperature to ensure complete reaction. nih.gov One study detailed a method where dried sample extracts were derivatized with a dansyl chloride solution in acetone (B3395972) and incubated at 55°C for 10 minutes. nih.gov Another versatile agent for ESI sources is 4-(Dimethylamino)benzoyl chloride (DMABC), which can be applied to the dried sample extract in acetone without pH adjustment. sigmaaldrich.com

On-line derivatization techniques have also been developed, where the derivatization reaction occurs concurrently with sample extraction. Salvador et al. developed a method using on-line solid-phase extraction (SPE) with on-support derivatization using dansyl chloride for the analysis of estrogens in wastewater. oup.com This approach streamlines the sample preparation process and can improve reproducibility. oup.com

Method Validation and Performance Characteristics for Research Applications

The reliability and applicability of any analytical method depend on rigorous validation of its performance characteristics. For the trace analysis of ethinylestradiol and its conjugates, this includes establishing detection limits, linearity, precision, accuracy, and addressing matrix effects.

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The selection of a method is often dictated by the need for extreme sensitivity, as estrogenic compounds can have biological effects at very low nanogram-per-liter (ng/L) concentrations. mst.dk Analytical methods combining SPE with LC-MS/MS have achieved very low detection limits for ethinylestradiol. For instance, a method for analyzing surface waters reported an LOD of 0.02 ng/L for ethinylestradiol. Another study achieved an LOQ of 1 ng/L in aqueous samples by using liquid-liquid extraction followed by dansyl derivatization and LC/ESI-MS/MS analysis. researchgate.net In biological matrices like human plasma, highly sensitive methods have been developed with LLOQs (Lower Limits of Quantification) as low as 4.00 to 5 pg/mL for ethinylestradiol. nih.govnih.gov

The table below summarizes the performance characteristics of various analytical methods for the determination of ethinylestradiol.

| Analyte | Matrix | Analytical Method | LOD | LOQ/LLOQ | Reference |

|---|---|---|---|---|---|

| Ethinylestradiol | Wastewater, Surface Water | UHPLC-MS/MS | 0.01–12 ng/L | - | nih.gov |

| Ethinylestradiol | Human Plasma | UPLC-MS/MS | - | 5 pg/mL | nih.gov |

| Ethinylestradiol | Human Plasma | LC-MS/MS | - | 4.00 pg/mL | nih.gov |

| Ethinylestradiol | Aquatic Samples | HPLC/ESI-MS/MS | - | 1 ng/L | researchgate.net |

| Ethinylestradiol | Ultrapure Water | UHPLC-QTOF-MS | 3 µg/L | 10 µg/L | kuleuven.be |

| Ethinylestradiol | Water | Electrochemical Immunosensor (SWV) | 10 ng/L | - | nih.gov |

Linearity demonstrates that the method's response is proportional to the analyte concentration over a specific range. Analytical methods for ethinylestradiol typically show excellent linearity, with correlation coefficients (r² or R²) greater than 0.99. nih.govkuleuven.benih.gov For example, a UPLC-MS/MS method for human plasma was linear over the range of 5–500 pg/mL. nih.gov Another LC-MS/MS method showed linearity from 4.00 to 500 pg/mL. nih.gov

Precision refers to the closeness of repeated measurements and is usually expressed as the relative standard deviation (%RSD). Accuracy is the closeness of the measured value to the true value, often assessed through recovery studies. For methods analyzing ethinylestradiol, intra- and inter-day precision values are typically required to be below 15%, with accuracy within 85-115% of the nominal concentration. nih.gov In one validated method, the mean extraction recoveries for ethinylestradiol in human plasma ranged from 68.03% to 84.74%, with %RSD values below 7.4%. nih.gov Another study reported mean accuracy ranging from 97.0% to 110.6% for intra- and inter-day assays. kuleuven.be

Complex matrices like wastewater and plasma contain numerous endogenous substances that can interfere with the analysis, a phenomenon known as the matrix effect. researchgate.net This can lead to the suppression or enhancement of the analyte signal, compromising the accuracy and precision of the method. researchgate.net

Effective sample preparation is the primary strategy to mitigate matrix effects. Solid-phase extraction (SPE) is a widely used technique to clean up and concentrate analytes from complex samples. oup.comnih.gov Different sorbents, such as C18 or Oasis HLB, are used depending on the specific application. researchgate.net Liquid-liquid extraction (LLE) is another common technique used to separate analytes from the sample matrix. nih.gov

The use of isotopically labeled internal standards is a crucial strategy for compensating for matrix effects and losses during sample preparation. researchgate.netacs.org For example, deuterated ethinylestradiol (ethinylestradiol-d4) is often used as an internal standard in methods analyzing ethinylestradiol. nih.gov These standards behave almost identically to the analyte during extraction and ionization but are distinguished by their mass in the mass spectrometer, allowing for accurate quantification even when matrix effects are present. researchgate.net Diluting samples, particularly for highly concentrated matrices like urine, can also help reduce the impact of interfering substances. nih.govacs.org

Assessment of Linearity, Precision, and Accuracy

Emerging Analytical Technologies for Trace Analysis

While chromatography coupled with mass spectrometry remains the gold standard, research into alternative and complementary analytical technologies is ongoing. These emerging methods aim to provide faster, more cost-effective, or field-portable analysis options.

Electrochemical methods, such as voltammetry, offer a promising alternative for the detection of electroactive compounds like ethinylestradiol. These techniques measure the current response resulting from the oxidation or reduction of the analyte at an electrode surface. nih.gov

Various types of electrodes have been investigated for ethinylestradiol detection, including carbon paste electrodes (CPE), hanging mercury dropping electrodes (HMDE), and screen-printed electrodes (SPEs). nih.goveurjchem.comelectrochemsci.org The sensitivity and selectivity of these methods can be enhanced by modifying the electrode surface. For instance, modifying a glassy carbon electrode with multi-walled carbon nanotubes (MWCNTs) and cobalt phthalocyanine (B1677752) was shown to significantly increase the current response for ethinylestradiol oxidation. mdpi.com

Square-wave voltammetry (SWV) is a particularly sensitive voltammetric technique that has been successfully applied to the determination of ethinylestradiol. eurjchem.com One study using a carbon paste electrode reported a detection limit of 3.0 x 10⁻⁸ mol L⁻¹ for ethinylestradiol. nih.gov Another approach using a carbon paper sensor achieved a detection limit of 0.14 nM. ipp.pt

Electrochemical immunosensors combine the high selectivity of immunoassays with the sensitivity of electrochemical detection. nih.govworktribe.com These sensors typically involve immobilizing an antibody specific to ethinylestradiol on an electrode surface. The binding of the analyte is then detected as a change in the electrochemical signal. nih.gov A paper-based immunocapture assay was developed that could detect ethinylestradiol in water samples with an LOD of 0.1 ng/L. worktribe.com These sensor-based technologies hold potential for the development of rapid and portable devices for on-site environmental monitoring.

Immunochemical Assays (e.g., ELISA) in Research Contexts

Immunochemical assays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), represent a significant analytical strategy for the detection and quantification of ethinylestradiol (EE2) and its conjugates, such as this compound, in various research contexts. These assays are valued for their high throughput, sensitivity, and cost-effectiveness compared to traditional chromatographic methods. researchgate.netresearchgate.net They are frequently employed in environmental monitoring to screen for endocrine-disrupting compounds in complex aqueous matrices and in clinical research to study the pharmacokinetics of synthetic estrogens. researchgate.netnih.gov

The fundamental principle of these assays for small molecules like this compound is typically a competitive format. In this setup, the target analyte in a sample competes with a labeled form of the analyte (a tracer) for a limited number of binding sites on a specific antibody. rsc.org The signal produced is inversely proportional to the concentration of the analyte in the sample. rsc.org

Research has focused on developing highly specific and sensitive ELISAs for EE2 and its metabolites. For instance, studies have involved raising polyclonal or monoclonal antibodies against EE2 haptens, which are designed to maximize specificity for the target molecule and minimize cross-reactivity with other endogenous steroids. who.intbruker.com A critical aspect of assay development is the characterization of cross-reactivity, which defines the assay's specificity. Research has shown that ELISAs developed for EE2 can exhibit varying degrees of cross-reactivity with its metabolites. One study synthesized a long-chain biotinylated EE2 derivative for use in a direct competitive ELISA and found that the maximum cross-reactivity was with EE2 metabolites conjugated at the 3-position, specifically the 3-glucuronide (17%) and the 3-sulfate (37%). mdpi.com

In the context of biological matrices, immunochemical methods like radioimmunoassay (RIA) have been directly applied to study the pharmacokinetics of ethinylestradiol sulfates. A study involving the administration of ethinylestradiol-3-sulfate (B1201503) and this compound to human subjects utilized RIA to measure the concentrations of both free and sulfoconjugated EE2 in plasma. nih.gov This research revealed significant differences in the pharmacokinetic profiles of the two sulfate conjugates, with the 3-sulfate being cleared more rapidly than the 17-sulfate. nih.gov Such studies demonstrate the utility of immunoassays in differentiating and quantifying specific conjugated metabolites in biological fluids.

The performance of these assays can be influenced by the sample matrix. For environmental samples, substances like dissolved organic matter and salinity can interfere with the assay, necessitating optimization steps. researchgate.net Researchers have found that adding a sample buffer containing bovine serum albumin (BSA) and adjusting the pH can help mitigate these matrix effects and improve assay sensitivity. researchgate.net For biological samples such as serum, plasma, or bile, dilution or extraction protocols are often necessary to achieve accurate quantification. rsc.orgbruker.comnih.gov

Table 1: Characteristics of Selected Immunochemical Assays for Ethinylestradiol and its Conjugates

| Assay Type | Target Analyte(s) | Sample Matrix | Detection Limit (LOD) / Range | Key Findings | Reference |

| Competitive ELISA | 17α-ethinylestradiol (EE2) | Aqueous matrices | 0.02-10 µg/L | Optimized to overcome matrix effects from salinity and dissolved organic matter. | researchgate.net |

| Competitive ELISA | EE2 and Mestranol (MeEE2) | Surface water | LOD: 0.04 µg/L; LOQ: 0.05 ng/L (with SPE) | Highly specific with <3.1% cross-reactivity with other major steroids. | who.int |

| Direct Competitive ELISA | EE2 and its metabolites | Pure water | LOD: 14 ng/L | Showed 37% cross-reactivity with ethinylestradiol-3-sulfate. | mdpi.com |

| Radioimmunoassay (RIA) | Free and sulfoconjugated EE2 | Human plasma | Not specified | Determined pharmacokinetic profiles of ethinylestradiol-3-sulfate and this compound. | nih.gov |

| Competitive ELISA | Ethinylestradiol (EE) | Serum, plasma, cell culture supernatants | 31.25-2000 pg/mL | Commercial kit for quantifying EE levels in various biological fluids. | nih.gov |

| Competitive ELISA | Ethinylestradiol (EE) | Cattle bile | 6 - 100,000 ng/mL | Developed for rapid detection in bile samples after simple dilution. | bruker.com |

Complementary Spectroscopic Techniques (e.g., NMR, X-ray Crystallography) for Structural Elucidation of Transformation Products

While immunochemical assays are excellent for screening and quantification, the unambiguous identification and structural elucidation of novel transformation products of this compound rely on the power of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, often used in conjunction with mass spectrometry (MS), provide the detailed structural information necessary to characterize metabolites and degradation products formed in biological or environmental systems. researchgate.net

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. Complete assignment of the ¹H and ¹³C NMR spectra of the parent compound, 17α-ethinylestradiol, has been achieved with the aid of advanced techniques like the use of residual dipolar couplings (RDCs). nih.gov This detailed spectral information serves as a crucial reference for identifying structural changes in its transformation products. For example, shifts in the signals of protons or carbons in the steroid's A-ring could indicate hydroxylation or other modifications, while changes around the C17 position would be indicative of alterations to the ethinyl or sulfate groups. Metabolomic studies have utilized ¹H-NMR to investigate the effects of EE2 on organisms and to detect its presence and impact on metabolic profiles. researchgate.net

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in its solid, crystalline state. While obtaining suitable crystals of transient metabolites can be challenging, this technique offers unparalleled detail on stereochemistry and conformation. In the context of steroid metabolism, X-ray crystallography has been instrumental in understanding enzyme-substrate interactions. For example, the crystal structure of steroid sulfatase, the enzyme responsible for hydrolyzing sulfate conjugates like estrone (B1671321) sulfate, has been solved. nih.gov These structures reveal the key amino acid residues in the active site and how the sulfate moiety of the substrate binds, providing critical insights into the mechanism of desulfation which is directly relevant to the processing of this compound. nih.gov

In practice, a combination of techniques is most effective. The typical workflow for identifying unknown transformation products involves initial detection and mass determination by Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netnih.gov Once potential products are isolated, 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC) are performed to piece together the molecular structure, establish connectivity, and determine stereochemistry. researchgate.netd-nb.info If a product can be crystallized, X-ray analysis can confirm the structure and provide its absolute configuration. researchgate.net This multi-technique approach has been successfully applied to identify a range of biotic and abiotic transformation products of 17α-ethinylestradiol, including hydroxylated derivatives, quinone-type structures, and ring-opening products resulting from processes like biodegradation and oxidation. researchgate.netresearchgate.netrsc.org

Table 2: Application of Spectroscopic Techniques in the Analysis of Ethinylestradiol and Related Compounds

| Technique | Analyte/System | Purpose | Key Findings | Reference |

| NMR (¹H, ¹³C, RDCs) | 17α-ethinylestradiol (EE2) | Complete spectral assignment and conformational analysis | Full assignment of all proton and carbon signals, including diastereotopic methylene (B1212753) groups. | nih.gov |

| ¹H-NMR Metabolomics | Ulva lactuca exposed to EE2 | Investigate uptake and metabolic effects | Detected EE2 in the exometabolome and identified metabolic changes in the algae. | researchgate.net |

| X-ray Crystallography | Human Steroid Sulfatase | Elucidate enzyme structure and substrate binding | Revealed the architecture of the active site and the mechanism for hydrolyzing steroid sulfates. | nih.gov |

| LC-MS, NMR, X-ray Crystallography (Review) | Transformation Products (TPs) of EE2 and E2 | Unambiguous identification of TPs | Emphasizes the complementary nature of these techniques for definitive structural elucidation. | researchgate.net |

| GC-MS | EE2 degradation products | Identification of intermediates | Identified transformation products that retained the core steroid structure but had reduced estrogenic activity. | rsc.org |

| UHPLC-QToF-MS | EE2 electrochemical degradation products | Identification and monitoring of TPs | Identified hydroxylated and halogenated TPs and ring-opening products. | nih.gov |

Molecular Interactions and Computational Modeling Studies

Molecular Dynamics Simulations for Adsorption Phenomena

Molecular dynamics (MD) simulations offer a dynamic perspective on the adsorption processes of ethinylestradiol and its derivatives, revealing the intricate interplay of forces that govern their binding to different surfaces.

Interaction with Polymeric Membranes in Wastewater Treatment Research

MD simulations have been effectively used to investigate the interaction between synthetic hormones like 17α-ethinylestradiol (EE2), the parent compound of ethinylestradiol-17-sulfate, and polymeric membranes used in wastewater treatment. d-nb.inforesearchgate.net Computational studies comparing the interaction of EE2 with various polymer membranes—such as polyethersulfone (PES), polyvinylidene fluoride (B91410) (PVDF), polyamide 612 (PA612), and polystyrene (PS)—have shown that the interaction with PES is specific and strong, while it is weak and non-specific for PVDF. researchgate.net The binding free energies calculated from these simulations indicate the strength of these interactions, with the order being PES-EE2 > PA612-EE2 > PS-EE2 > PVDF-EE2. researchgate.net These simulations have identified key intermolecular interactions, including π-π interactions between the aromatic rings of the polymer and the steroid, hydrogen bonding, and hydrophobic interactions. d-nb.inforesearchgate.net Such molecular-level understanding is vital for designing more effective membranes for the removal of these micropollutants from water. d-nb.info

Binding to Carbon Nanomaterials and Sorbents

The adsorption of EE2 and similar compounds onto carbon-based nanomaterials like graphene, single-walled carbon nanotubes (SWCNTs), and multi-walled carbon nanotubes (MWCNTs) has been a significant area of research. mdpi.comresearchgate.netresearchgate.netnih.gov MD simulations have been employed to calculate the binding free energies of these interactions, revealing a preferential sorption of EE2 onto these materials compared to other endocrine-disrupting compounds like bisphenol A. mdpi.comcolab.ws The binding of these molecules to carbon nanomaterials is primarily driven by π-π stacking interactions between the aromatic structure of the steroid and the graphitic surface, as well as hydrogen bonding. mdpi.comresearchgate.net Theoretical calculations have shown that the binding free energies follow the order: graphene > MWCNTs > SWCNTs. mdpi.comcolab.ws These computational findings are consistent with experimental results that demonstrate high removal efficiencies of these hormones by carbon-based sorbents. mdpi.comnih.gov

Theoretical Studies of Binding Mechanisms and Conformations

Theoretical studies, including quantum mechanical calculations, provide a fundamental understanding of the binding mechanisms and conformational preferences of ethinylestradiol derivatives when interacting with different substrates.

Hydrogen Bonding and π-π Interactions

The molecular structure of ethinylestradiol and its metabolites, featuring hydroxyl groups and aromatic rings, allows for specific non-covalent interactions. uva.es Hydrogen bonding plays a significant role in the adsorption process, particularly with functionalized surfaces or in aqueous environments. researchgate.netresearchgate.netrsc.org Alongside hydrogen bonds, π-π interactions between the aromatic A-ring of the steroid and aromatic moieties on sorbent materials are a major contributing factor to the strong binding observed in many systems. d-nb.infomdpi.comuva.es The interplay and relative strength of these interactions dictate the orientation and stability of the adsorbed molecule.

Prediction of Molecular Interactions in Environmental and Biological Systems

Computational models are crucial for predicting the behavior and fate of this compound in complex environmental matrices. uva.es These models can simulate how the compound partitions between water, sediment, and biota by accounting for its molecular properties and the environmental conditions. nih.gov In biological systems, theoretical studies can help elucidate interactions with macromolecules, providing insights into potential bioaccumulation and metabolic pathways. For instance, understanding the interactions with enzymes like cytochrome P450 is key to predicting its biotransformation. nih.gov These predictive capabilities are essential for comprehensive environmental risk assessments. nih.govnerc.ac.uk

Mechanistic Insights from Structure-Activity Relationship (SAR) Research (non-biological activity focus)

Structure-activity relationship (SAR) research, while commonly associated with drug development, also offers valuable insights into the non-biological activities of environmental contaminants. By systematically altering the chemical structure of a parent compound and observing the effects on a particular property, SAR studies can identify the key molecular features governing that activity.

For ethinylestradiol and its derivatives, SAR studies can elucidate how modifications, such as the addition of a sulfate (B86663) group at the 17-position, influence properties like adsorption affinity to environmental sorbents. The presence of the sulfate group in this compound significantly increases its polarity compared to the parent EE2. This change in polarity can be expected to decrease its affinity for hydrophobic surfaces while potentially increasing interactions with more polar or charged surfaces. SAR analyses have shown that for estrogenic compounds, a phenolic ring (mimicking the 3-OH of estradiol) and a hydrogen bond donor (mimicking the 17β-OH) are crucial for receptor binding, and by extension, influence their interaction with other molecular structures. acs.org The specific stereochemistry and the distance between these functional groups are also critical. acs.org Therefore, the sulfation at the 17-position would significantly alter these interaction capabilities, impacting its environmental partitioning and behavior.

Data Tables

Table 1: Calculated Binding Free Energies of 17α-ethinylestradiol (EE2) with various Polymer Membranes

| System | Binding Free Energy (kJ/mol) |

|---|---|

| PES-EE2 | -66.73 ± 0.61 |

| PA612-EE2 | -52.4 ± 0.27 |

| PS-EE2 | -44.35 ± 0.11 |

| PVDF-EE2 | -32.63 ± 0.11 |

Data sourced from a computational study on the interaction of EE2 with polymer membranes. researchgate.net

Table 2: Order of Binding Free Energies for EE2 with Carbon Nanomaterials

| Sorbent |

|---|

| Graphene |

| Multi-walled Carbon Nanotubes (MWNTs) |

| Single-walled Carbon Nanotubes (SWNTs) |

This table reflects the trend of decreasing binding free energy as determined by molecular dynamics simulations. mdpi.comcolab.ws

Computational Modeling of Environmental Transformation Pathways

Computational modeling serves as a predictive tool to understand the potential environmental fate of this compound (EE2-17S). These in silico methods are crucial for identifying potential transformation products and elucidating the degradation pathways that may occur in various environmental compartments. While direct computational modeling studies specifically for EE2-17S are limited, inferences can be drawn from models developed for its parent compound, 17α-ethinylestradiol (EE2), and other estrogen conjugates.

Research findings from computational approaches, such as electronic theory and density functional theory (DFT), have shown good agreement with experimentally observed metabolites for compounds like EE2. nih.govacs.org These models help in predicting the most probable sites of reaction on the molecule. For sulfated estrogens, experimental studies have identified that the primary environmental transformation pathways include hydrolysis of the sulfate group and oxidation of the steroid structure. tandfonline.comfrontiersin.orgusda.gov

Computational models can simulate these transformations, providing insights into reaction kinetics and the formation of various byproducts. For instance, cheminformatics tools like the Chemical Transformation Simulator (CTS) and other rule-based prediction systems can forecast potential biotransformation pathways. acs.org Quantitative Structure-Activity Relationship (QSAR) models, another computational approach, are also utilized to predict the environmental behavior and potential biological activity of transformation products. acs.orgmdpi.comnih.gov

Predicted Transformation Pathways and Products

Based on the known degradation of similar sulfated estrogens and the parent compound EE2, the primary predicted environmental transformation pathways for this compound involve two key processes:

Hydrolysis (Deconjugation): The initial and often rate-limiting step is the cleavage of the sulfate group to yield the free and more biologically active 17α-ethinylestradiol (EE2). This reaction is typically mediated by arylsulfatase enzymes present in various microorganisms in soil and water. frontiersin.org

Oxidation: Following hydrolysis, the resulting EE2 can undergo further degradation. Computational models and experimental data for EE2 suggest that oxidation primarily targets the phenolic A-ring and the ethinyl group. This can lead to the formation of various hydroxylated and other oxidized derivatives.

The table below outlines the potential transformation products of this compound based on these predicted pathways.

Interactive Data Table: Predicted Environmental Transformation Products of this compound

| Compound Name | Transformation Pathway | Predicted Role in Degradation | Notes |

| 17α-Ethinylestradiol (EE2) | Hydrolysis | Primary Metabolite | Formed by the enzymatic cleavage of the sulfate group. More persistent and biologically active than the parent conjugate. |

| Estrone (B1671321) (E1) | Oxidation of EE2 | Secondary Metabolite | Formed via the oxidation of the 17-hydroxyl group of EE2. |

| Hydroxylated EE2 derivatives | Oxidation of EE2 | Minor Metabolites | Formation of catechols and other hydroxylated species through reaction with hydroxyl radicals. The positions of hydroxylation can be predicted using computational models that calculate the most reactive sites. |

| Ring-opened products | Further Oxidation | Terminal Metabolites | Advanced degradation can lead to the cleavage of the steroid rings, resulting in smaller, less complex organic molecules. |

Research Findings from Modeling Studies

While specific kinetic data from computational models for EE2-17S are not available, studies on related compounds provide valuable insights. For example, modeling of the biotransformation of 17α-ethinylestradiol (EE2) using electronic theory has successfully predicted the formation of metabolites observed under aerobic conditions in mixed cultures. acs.org

Furthermore, soil microcosm studies on other estrogen sulfates have proposed detailed degradation pathways that can inform computational models. usda.gov These studies identified that deconjugation and oxidation are the major biodegradation mechanisms. usda.gov The table below summarizes key parameters often derived from or used in computational modeling of estrogen fate.

Interactive Data Table: Key Parameters in Computational Modeling of Estrogen Transformation

| Parameter | Description | Relevance to this compound |

| Reaction Rate Constants (k) | Quantifies the speed of a chemical reaction. | Can be estimated for hydrolysis and oxidation steps to predict the persistence of EE2-17S and the formation rate of EE2. |

| Half-life (t½) | The time required for the concentration of a substance to decrease by half. | Predictive models can estimate the environmental half-life of EE2-17S under various conditions (e.g., aerobic, anaerobic). |

| Sorption Coefficients (Kd, Koc) | Describe the partitioning of a chemical between solid (e.g., soil, sediment) and aqueous phases. | Important for predicting the mobility and bioavailability of EE2-17S and its transformation products in the environment. |

| Frontier Electron Density | A quantum mechanical property used to predict the most likely sites for electrophilic or nucleophilic attack. | Used in advanced computational models to identify the positions on the EE2-17S molecule most susceptible to oxidative degradation. nih.gov |

Future Directions in Ethinylestradiol 17 Sulfate Research

Development of Novel Remediation Technologies in Water Treatment (non-clinical)

Conventional wastewater treatment plants often struggle to completely remove synthetic hormones and their metabolites. mdpi.compreprints.org This has spurred research into more robust and targeted remediation technologies.

Advanced Oxidation Processes (AOPs) are emerging as a promising solution for the degradation of persistent organic pollutants like ethinylestradiol and its sulfate (B86663) conjugate. mdpi.compreprints.org These processes generate highly reactive radicals, such as hydroxyl (•OH) and sulfate (SO₄•⁻) radicals, which can break down complex molecules into simpler, less harmful substances. mdpi.compreprints.orgacs.org

Sulfate radical-based AOPs, in particular, have shown high efficiency in degrading steroid hormones. mdpi.compreprints.orgiwaponline.com They offer advantages like a high redox potential and a longer half-life compared to hydroxyl radicals, allowing for more effective degradation of contaminants. mdpi.compreprints.orgacs.org Research is focused on optimizing these processes through methods like photoactivated persulfate and peroxymonosulfate. mdpi.compreprints.org While highly effective in laboratory settings, further investigation is needed to assess their performance in real wastewater matrices and to evaluate the toxicity of any resulting by-products. mdpi.compreprints.org

Table 1: Comparison of Advanced Oxidation Processes for Estrogen Removal

| AOP Type | Key Features | Reported Efficacy for Estrogens | Research Gaps |

|---|---|---|---|

| Sulfate Radical-Based AOPs | High redox potential, longer radical half-life, effective across a wide pH range. mdpi.compreprints.orgacs.org | High efficiency in degrading 17α-ethinylestradiol (EE2). mdpi.compreprints.org | Need for further investigation in real wastewater, toxicity assessment of by-products. mdpi.compreprints.org |